molecular formula C10H14N2O3S B5053007 N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5053007
M. Wt: 242.30 g/mol
InChI Key: BLJAQKBTGPZLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as Sulfasalazine, is a drug that has been used for several decades to treat inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized to two active compounds, sulfapyridine and 5-aminosalicylic acid (5-ASA), which have anti-inflammatory properties. In addition to its clinical applications, Sulfasalazine has also been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is not fully understood, but it is believed to involve the inhibition of several inflammatory pathways. N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee is metabolized to sulfapyridine and 5-ASA, which have anti-inflammatory properties. Sulfapyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. 5-ASA has been shown to inhibit the production of leukotrienes and prostaglandins, which are involved in the inflammatory response.
Biochemical and physiological effects:
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It has also been shown to reduce the production of leukotrienes and prostaglandins, which are involved in the inflammatory response. In addition, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been shown to increase the production of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its mechanism of action and clinical applications. It is also readily available and relatively inexpensive. However, there are also limitations to using N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee in lab experiments. It has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments. In addition, the use of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee may be confounded by its metabolites, sulfapyridine and 5-ASA, which may have independent effects on the experimental outcome.

Future Directions

There are several future directions for research on N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. One area of research is the development of new formulations of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee that may improve its effectiveness and reduce its side effects. Another area of research is the identification of new applications for N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee, such as in the treatment of other inflammatory conditions. Finally, there is a need for further research on the mechanism of action of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee and its metabolites, which may lead to the development of new drugs with similar or improved anti-inflammatory properties.

Synthesis Methods

The synthesis of N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee involves the reaction of 4-aminobenzenesulfonamide with ethyl glycinate hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to form N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has been extensively studied for its clinical applications in the treatment of IBD and RA. It has been shown to reduce inflammation and improve symptoms in patients with these conditions. In addition to its clinical applications, N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-12(8-10(11)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJAQKBTGPZLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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